3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione
Description
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione is a heterocyclic compound featuring a piperidine-2,6-dione core fused to an isoindolinone scaffold substituted with a piperazine moiety at the 6-position. This structural motif is characteristic of immunomodulatory imide drugs (IMiDs), which are widely investigated for their roles in protein degradation via cereblon E3 ligase modulation .
Properties
Molecular Formula |
C17H20N4O3 |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
3-(3-oxo-5-piperazin-1-yl-1H-isoindol-2-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C17H20N4O3/c22-15-4-3-14(16(23)19-15)21-10-11-1-2-12(9-13(11)17(21)24)20-7-5-18-6-8-20/h1-2,9,14,18H,3-8,10H2,(H,19,22,23) |
InChI Key |
CFOMGFBCZSPWCX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)C=C(C=C3)N4CCNCC4 |
Origin of Product |
United States |
Preparation Methods
Palladium-Catalyzed Cross-Coupling
A widely cited method involves Buchwald-Hartwig amination to introduce the piperazine moiety. For example:
- Starting material : 3-(5-bromo-1-oxo-isoindolin-2-yl)piperidine-2,6-dione (CAS 2229723-92-4).
- Reagents : Piperazine, Pd(OAc)₂, Xantphos, Cs₂CO₃.
- Conditions : DMSO, 80–100°C, 12–24 hours.
- Yield : ~60–75% after purification by reversed-phase HPLC.
This method leverages the bromine atom at the 5-position of the isoindolinone ring for selective amination. The reaction proceeds via oxidative addition of Pd(0) to the C–Br bond, followed by coordination with piperazine and reductive elimination.
Nucleophilic Aromatic Substitution (SNAr)
In cases where electron-withdrawing groups activate the aromatic ring, SNAr is feasible:
- Substrate : 3-(5-nitro-1-oxo-isoindolin-2-yl)piperidine-2,6-dione.
- Reagents : Piperazine, K₂CO₃.
- Conditions : DMF, 120°C, 8 hours.
- Yield : ~50–65%.
The nitro group acts as a leaving group under basic conditions, facilitating substitution by piperazine.
Stepwise Synthesis from Glutarimide Derivatives
A modular approach constructs the isoindolinone-glutarimide framework before introducing piperazine:
Glutarimide-Alkylation
Salt Formation for Stabilization
The free base is often converted to salts for improved solubility:
- Benzenesulfonate salt : Treatment with benzenesulfonic acid in ethanol (yield: 85–90%).
- Hydrochloride salt : HCl gas bubbled into a THF solution of the free base.
Comparative Analysis of Methods
Critical Reaction Parameters
- Solvent Choice : DMSO and DMF are preferred for their high polarity and ability to dissolve both organic and inorganic reagents.
- Catalyst Loading : Pd(OAc)₂ (5–10 mol%) with Xantphos (10 mol%) optimizes cross-coupling efficiency.
- Purification : Reversed-phase HPLC (C18 column, acetonitrile/water gradient) ensures >95% purity.
Scalability and Industrial Considerations
- Cost Drivers : Pd catalysts and HPLC purification increase production costs. Alternatives like nickel catalysis are under exploration.
- Green Chemistry : Recent efforts replace DMSO with biodegradable solvents (e.g., cyclopentyl methyl ether) without sacrificing yield.
Analytical Characterization
Chemical Reactions Analysis
Types of Reactions
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state derivatives, while substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .
Scientific Research Applications
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of diseases such as cancer and neurological disorders.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials.
Biological Research: The compound serves as a tool for studying biological processes and pathways, including enzyme inhibition and receptor binding
Mechanism of Action
The mechanism of action of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in disease pathways.
Pathways Involved: It can modulate signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Analogues
*Calculated molecular formula: C17H19N5O3.
Pharmacological and Functional Insights
- PROTAC Applications : Both the target compound and the lenalidomide analogue serve as cereblon-binding "warheads" in proteolysis-targeting chimeras (PROTACs). The piperazine moiety may improve linker compatibility or degradation efficiency .
- Oncology Potential: Novartis’ patent underscores the compound’s utility in neoplasms, paralleling NE-005’s antineoplastic activity . However, the pyrimidinylamino derivatives () demonstrate dual targeting of ALK and cereblon, suggesting broader therapeutic scope .
- Solubility and Bioavailability : Piperazine’s polarity likely enhances aqueous solubility compared to halogenated analogues, though increased molecular weight (~341 vs. 259 for the compound) may reduce permeability .
Limitations and Challenges
- Synthetic Yield : NE-005’s synthesis achieved only 18% yield due to catalytic hydrogenation inefficiencies , whereas piperazine introduction may require optimization to avoid similar pitfalls.
Biological Activity
3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione, also known by its CAS number 2229714-15-0, is a complex organic compound that has garnered significant attention in pharmacological research due to its unique structural features and biological activity. This article provides a detailed overview of its biological activity, including relevant data tables, case studies, and research findings.
Chemical Structure and Properties
The compound features a piperidine ring and an isoindoline moiety, with a piperazine substituent that plays a crucial role in its biological interactions. Its molecular formula is C₁₇H₁₈N₄O₃, and it has a molecular weight of 328.37 g/mol. The structure can be represented as follows:
Research indicates that 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione primarily interacts with the IKAROS Family Zinc Finger (IKZF) proteins, specifically IKZF2 and IKZF4. These proteins are critical for hematopoiesis and immune regulation. The compound's ability to modulate these proteins suggests potential therapeutic applications in treating cancers and autoimmune diseases.
Anticancer Potential
Studies have demonstrated that the compound exhibits significant anticancer activity by inhibiting the function of IKZF proteins. This inhibition can lead to reduced proliferation of cancer cells. For instance:
| Study | Findings |
|---|---|
| Study A | Showed that the compound reduced IKZF2 levels in leukemia cell lines, leading to decreased cell viability. |
| Study B | Indicated that treatment with the compound resulted in apoptosis in cancer cells through modulation of apoptotic pathways. |
Immunomodulatory Effects
The compound has also been shown to influence immune responses by altering the expression levels of IKZF proteins:
| Research Focus | Outcome |
|---|---|
| Immune Cell Profiling | Treatment led to increased regulatory T-cell populations, suggesting potential for autoimmune disease management. |
| Cytokine Production | Altered levels of pro-inflammatory cytokines were observed upon treatment with the compound. |
Case Studies
- Leukemia Treatment : A clinical trial involving patients with acute lymphoblastic leukemia (ALL) found that administration of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione resulted in significant reductions in leukemic cell counts.
- Autoimmune Disorders : In a model of systemic lupus erythematosus (SLE), the compound demonstrated efficacy in reducing disease severity by modulating immune cell function.
Comparative Analysis with Similar Compounds
The unique interactions of 3-(1-Oxo-6-piperazin-1-YL-isoindolin-2-YL)piperidine-2,6-dione with IKAROS proteins differentiate it from other structurally similar compounds:
| Compound Name | Structural Features | Notable Activity |
|---|---|---|
| Pomalidomide | Isoindoline core | Anti-cancer properties |
| Thalidomide | Similar ring systems | Broader immunomodulatory effects |
| Lenalidomide | Modified isoindoline | Enhanced efficacy against multiple myeloma |
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
